

Application Notes and Protocols for SHP836 In Vitro Assay

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Introduction

SHP836 is an allosteric inhibitor of Src homology region 2 domain-containing phosphatase 2 (SHP2), a non-receptor protein tyrosine phosphatase that plays a critical role in cell signaling and is a key regulator of the Ras/Raf/ERK and PI3K/Akt pathways.[1][2][3] Aberrant SHP2 activity is implicated in the pathogenesis of various cancers, making it a compelling target for therapeutic intervention. SHP836 stabilizes the inactive conformation of SHP2, preventing its catalytic activity.[1][4] This document provides detailed protocols for in vitro assays to characterize the inhibitory activity of SHP836 and similar compounds.

Quantitative Data Summary

The following table summarizes the reported in vitro potency of **SHP836** against SHP2.

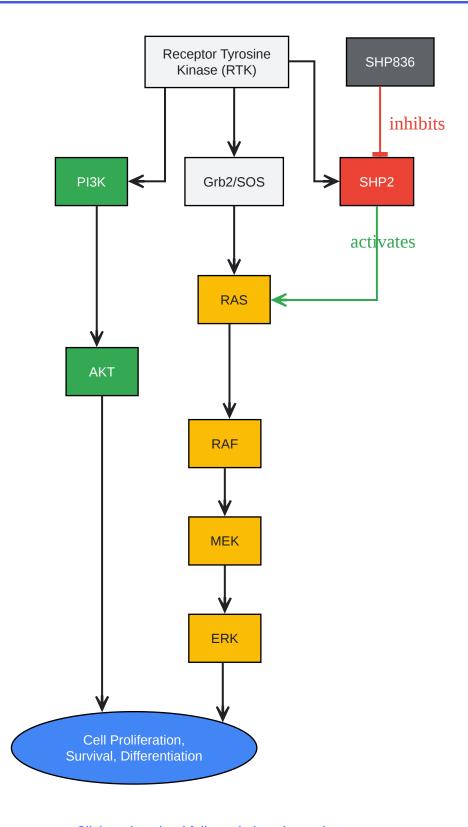
Compound	Assay Type	Target	IC50	Reference
SHP836	Biochemical Assay	Full-length SHP2	12 μΜ	[4]
SHP836	Enzymatic Phosphatase Assay	SHP2-WT	5 μΜ	[5]



Signaling Pathway

SHP2 is a crucial downstream mediator for multiple receptor tyrosine kinases (RTKs). Upon growth factor binding, autophosphorylated RTKs recruit SHP2, leading to its activation. Activated SHP2 then dephosphorylates downstream targets, ultimately leading to the activation of the RAS/RAF/MEK/ERK and PI3K/AKT signaling cascades, which promote cell proliferation, survival, and differentiation.





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Caption: SHP2 Signaling Pathway and Inhibition by SHP836.

Experimental Protocols



Biochemical SHP2 Phosphatase Activity Assay (Fluorescence-based)

This protocol describes a common in vitro method to determine the enzymatic activity of SHP2 and the inhibitory potential of compounds like **SHP836** using a fluorogenic substrate.

Materials:

- Recombinant full-length SHP2 protein
- SHP2 inhibitor (e.g., SHP836)
- Assay Buffer: 50 mM HEPES (pH 7.2), 100 mM NaCl, 1 mM EDTA, 0.05% Brij-35
- Substrate: 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP)
- Activating peptide (e.g., dually phosphorylated IRS-1 peptide)
- 384-well black microplates
- Fluorescence plate reader (Excitation: 355 nm, Emission: 460 nm)

Procedure:

- Compound Preparation: Prepare a serial dilution of SHP836 in DMSO. Further dilute the compounds in Assay Buffer to the desired final concentrations.
- Enzyme Preparation: Dilute the recombinant SHP2 protein in Assay Buffer to the desired concentration. To activate wild-type SHP2, pre-incubate it with the activating peptide.
- Assay Reaction: a. Add 5 μL of the diluted SHP836 solution to the wells of a 384-well plate.
 b. Add 10 μL of the SHP2 enzyme solution to each well. c. Incubate the plate at room temperature for 15-30 minutes to allow for compound binding. d. Initiate the reaction by adding 5 μL of the DiFMUP substrate solution.
- Data Acquisition: Immediately measure the fluorescence intensity in kinetic mode for 15-30 minutes at room temperature using a fluorescence plate reader.

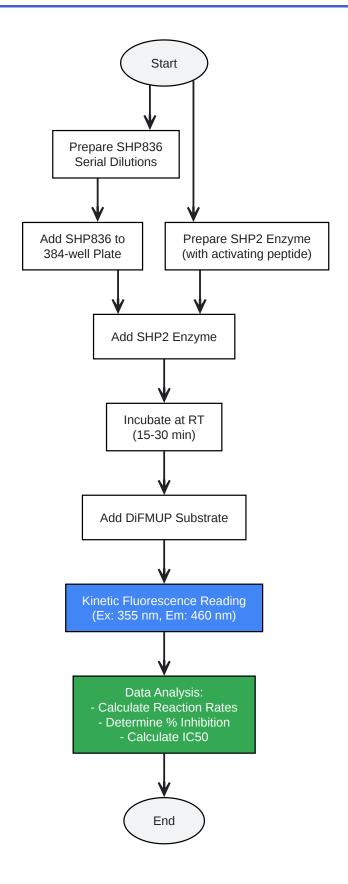
Methodological & Application





Data Analysis: a. Determine the reaction rate (slope of the linear portion of the kinetic read).
 b. Calculate the percent inhibition for each SHP836 concentration relative to the DMSO control. c. Plot the percent inhibition against the logarithm of the SHP836 concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.





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Caption: Workflow for the SHP2 Biochemical Inhibition Assay.



Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol is designed to verify that an inhibitor binds to its intended target within a cellular context by measuring changes in the thermal stability of the target protein.

Materials:

- HEK293T cells
- Cell culture medium and reagents
- SHP2 inhibitor (e.g., SHP836)
- Phosphate-Buffered Saline (PBS)
- · Lysis Buffer
- Antibodies against SHP2 and a loading control (e.g., GAPDH)
- SDS-PAGE and Western blotting reagents and equipment
- Thermocycler

Procedure:

- Cell Treatment: a. Culture HEK293T cells to ~80% confluency. b. Treat cells with various concentrations of SHP836 or a vehicle control (DMSO) for a specified time (e.g., 1-2 hours).
- Heating Step: a. Harvest the cells and resuspend them in PBS. b. Aliquot the cell suspension into PCR tubes. c. Heat the tubes at a range of temperatures in a thermocycler for 3 minutes to denature proteins. d. Cool the tubes at room temperature for 3 minutes.
- Cell Lysis and Protein Quantification: a. Lyse the cells by freeze-thaw cycles or by adding
 Lysis Buffer. b. Centrifuge the lysates to pellet the aggregated, denatured proteins. c. Collect
 the supernatant containing the soluble proteins. d. Determine the protein concentration of the
 soluble fraction.

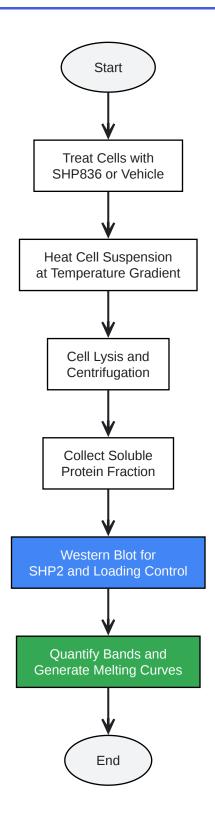






- Western Blot Analysis: a. Separate the soluble proteins by SDS-PAGE. b. Transfer the
 proteins to a PVDF membrane. c. Probe the membrane with primary antibodies against
 SHP2 and a loading control. d. Incubate with the appropriate secondary antibodies. e.
 Visualize the protein bands using a chemiluminescence detection system.
- Data Analysis: a. Quantify the band intensities for SHP2 and the loading control. b.
 Normalize the SHP2 band intensity to the loading control. c. Plot the normalized SHP2 intensity against the temperature for each SHP836 concentration to generate melting curves.
 d. The shift in the melting temperature (Tm) indicates target engagement by the inhibitor.





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- To cite this document: BenchChem. [Application Notes and Protocols for SHP836 In Vitro Assay]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15578406#shp836-in-vitro-assay-protocol]

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